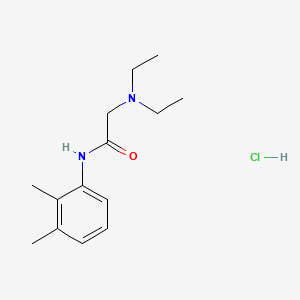

2-(Diethylamino)-N-(2,3-dimethylphenyl)acetamide Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

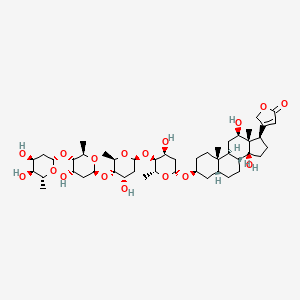

2-(Diethylamino)-N-(2,3-dimethylphenyl)acetamide Hydrochloride is a pharmaceutical compound . It is also known as Lidocaine Hydrochloride Impurity F . This compound is used as a reference standard in pharmaceutical testing .

Molecular Structure Analysis

The molecular formula of 2-(Diethylamino)-N-(2,3-dimethylphenyl)acetamide Hydrochloride is C14 H22 N2 O . Cl H . Its molecular weight is 270.80 .科学的研究の応用

Pharmaceutical Secondary Standard

Lidocaine Impurity F is used as a Pharmaceutical Secondary Standard . This means it is used in quality control and provides pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards .

Certified Reference Material

This compound is also a Certified Reference Material . These are suitable for use in several analytical applications including but not limited to pharma release testing, pharma method development for qualitative and quantitative analyses .

3. Food and Beverage Quality Control Testing Another application of Lidocaine Impurity F is in food and beverage quality control testing . It can be used in the calibration of equipment used in these industries .

Ionic Liquids with Anti-inflammatory Anions

Research has been conducted on the physicochemical and structural properties of lidocaine-based ionic liquids with anti-inflammatory anions . Lidocaine-based ionic liquids, with ibuprofen and salicylate as counterion, were prepared . These ionic liquids have potential applications in the pharmaceutical industry .

作用機序

Target of Action

Lidocaine Impurity F, like Lidocaine, primarily targets the fast voltage-gated sodium (Na+) channels in neurons . These channels play a crucial role in the initiation and conduction of nerve impulses, which are fundamental to the sensation of pain .

Mode of Action

Lidocaine Impurity F acts as a local anesthetic by blocking these sodium channels . By inhibiting these channels, it prevents the neurons from signaling the brain about sensations, effectively numbing the area where it is applied . This blockage can also decrease muscle contractility, leading to effects like vasodilation, hypotension, and irregular heart rate .

Biochemical Pathways

The primary biochemical pathway affected by Lidocaine Impurity F is the signal conduction pathway in neurons . By blocking the sodium channels, it disrupts the normal flow of sodium ions, which are essential for the propagation of nerve impulses . This disruption prevents the neurons from transmitting signals to the brain, resulting in a numbing effect .

Pharmacokinetics

Lidocaine is well-absorbed following administration, with a half-life of approximately 1.85 hours . It is metabolized by the cytochrome P450 system, specifically the P450 3A4 isoenzyme . This system is responsible for the metabolism of many drugs, and any substances that inhibit its activity can potentially increase plasma concentrations of Lidocaine .

Result of Action

The primary result of Lidocaine Impurity F’s action is a loss of sensation in the area where it is applied . This is due to its ability to block nerve impulses by inhibiting sodium channels . It may also cause effects such as vasodilation, hypotension, and irregular heart rate due to its impact on muscle contractility .

Action Environment

The action of Lidocaine Impurity F can be influenced by various environmental factors. For instance, the presence of other drugs that are metabolized by the cytochrome P450 system can affect its metabolism and potentially increase its toxicity . Additionally, factors such as the pH of the environment, the presence of inflammation, and the specific tissue type can all influence the efficacy and stability of Lidocaine Impurity F .

特性

IUPAC Name |

2-(diethylamino)-N-(2,3-dimethylphenyl)acetamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O.ClH/c1-5-16(6-2)10-14(17)15-13-9-7-8-11(3)12(13)4;/h7-9H,5-6,10H2,1-4H3,(H,15,17);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNOMHDCAYOQVAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(=O)NC1=CC=CC(=C1C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-one](/img/structure/B601668.png)

![beta-Alanine, N-[[2-[[[4-[[[(1-ethylbutoxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-, ethyl ester](/img/structure/B601669.png)

![Ethanediamide, n1-(5-chloro-2-pyridinyl)-n2-[(1s,2s,4r)-4-[(dimethylamino)carbonyl]-2-[[(4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl]-](/img/structure/B601683.png)

![tert-butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate](/img/structure/B601684.png)